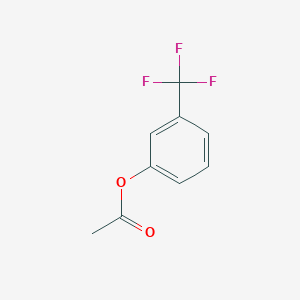

3-(Trifluoromethyl)phenyl acetate

Vue d'ensemble

Description

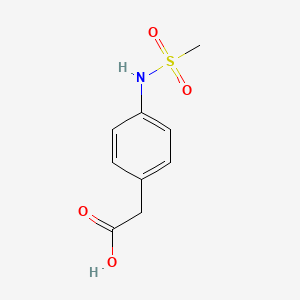

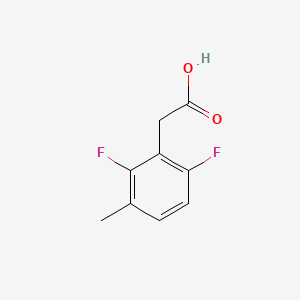

3-(Trifluoromethyl)phenyl acetate, also known as 3-TFMPA, is an organic compound belonging to the class of esters. It is a colorless liquid with a characteristic odor. It is a widely used reagent in organic synthesis due to its versatility and wide range of applications. It is used in a variety of reactions, such as condensation reactions, oxidation reactions, and esterification reactions. In addition, 3-TFMPA is also used in the production of pharmaceuticals, pesticides, and other organic compounds.

Applications De Recherche Scientifique

Synthesis and Catalysis

- Palladium-catalyzed cross-coupling reactions of aryl trifluoroacetates, including 3-(trifluoromethyl)phenyl acetate, with organoboron compounds have been developed, yielding trifluoromethyl ketones. This process, designed based on fundamental studies of oxidative addition and subsequent reactions, is efficient for a wide range of phenyl- and naphthylboronic acids, producing valuable intermediates for further chemical synthesis (Kakino, Shimizu, & Yamamoto, 2001).

Material Science and Luminescent Materials

- Graphene oxide/rare-earth complex hybrid luminescent materials have been synthesized using ligands like 2-Thenoyltrifluoroacetone and 1,10-Phenanthroline hydrate for Eu3+ ions. These materials exhibit properties like good solubility, long luminescent lifetime, high fluorescence quantum yield, and thermal stability, suggesting potential applications in medicine, biological markers, and drug delivery vehicles (Zhao et al., 2016).

Crystal Structure Analysis

- Studies on tris[3, 5-bis(trifluoromethyl)phenyl]arsine oxide revealed insights into the crystal structures and phase transitions of such compounds, contributing to the understanding of molecular behavior at different temperatures. The study highlights the significance of fluorine atoms in determining the molecular arrangement and behavior (Dietzel & Jansen, 2004).

Enzyme Catalysis in Pharmaceuticals

- An enzyme derived from Burkholderia cenocepacia, showing excellent anti-Prelog’s stereoselectivity, has been identified for reducing 3, 5-bis(trifluoromethyl) acetophenone, a key intermediate in the synthesis of aprepitant, a medication. This discovery is significant for pharmaceutical applications, especially in the production of chiral alcohols as building blocks (Yu, Li, Lu, & Zheng, 2018).

Organic Synthesis

- Research on the acid-free, organocatalytic acetalization of aldehydes and ketones, including trifluoromethyl phenyl derivatives, has been conducted. This method features neutral, double hydrogen bonding catalysts that can be used at very low loadings, presenting a practical approach for synthesizing acetals, which are valuable in various chemical industries (Kotke & Schreiner, 2006).

Mécanisme D'action

Target of Action

The compound is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

The compound is known to be involved in the process of trifluoromethylation, which is a key step in the synthesis of many pharmaceuticals and agrochemicals .

Pharmacokinetics

The compound is known to be a relatively stable and readily prepared organoboron reagent .

Result of Action

The compound’s trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Action Environment

The action of 3-(Trifluoromethyl)phenyl acetate can be influenced by various environmental factors. For instance, in the Suzuki–Miyaura coupling process, the reaction conditions can significantly impact the compound’s action . Additionally, the compound’s stability may be affected by the reaction atmosphere .

Propriétés

IUPAC Name |

[3-(trifluoromethyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6(13)14-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAIJJMMUDSHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380812 | |

| Record name | 3-(Trifluoromethyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78950-34-2 | |

| Record name | 3-(Trifluoromethyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide](/img/structure/B1350562.png)

![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1350563.png)

![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)